molecular formula C7H8OS5 B14334390 1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-ethoxy-5,6-dihydro- CAS No. 110789-38-3

1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-ethoxy-5,6-dihydro-

Cat. No.: B14334390
CAS No.: 110789-38-3
M. Wt: 268.5 g/mol
InChI Key: TWHJJNTZBIVFTJ-UHFFFAOYSA-N
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Description

1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-ethoxy-5,6-dihydro- is a sulfur-containing heterocyclic compound It is characterized by its unique structure, which includes a dithiin ring fused with a dithiolo ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-ethoxy-5,6-dihydro- typically involves the cycloaddition of 1,3-dithiole-2,4,5-trithione with alkenes. This reaction forms the core structure of the compound, which can then be further modified through various homo- or hetero-coupling procedures and O-deprotection steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-ethoxy-5,6-dihydro- involves its ability to participate in various chemical reactions due to the presence of reactive sulfur atoms. These sulfur atoms can interact with electrophiles and nucleophiles, facilitating the formation of new chemical bonds. The compound’s unique structure also allows it to participate in cycloaddition reactions, forming complex products that can be further functionalized .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-ethoxy-5,6-dihydro- is unique due to its specific combination of a dithiin ring fused with a dithiolo ring and the presence of a thione group. This unique structure imparts distinct electronic properties and reactivity, making it valuable for specific applications in organic electronics and materials science .

Properties

CAS No.

110789-38-3

Molecular Formula

C7H8OS5

Molecular Weight

268.5 g/mol

IUPAC Name

5-ethoxy-5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione

InChI

InChI=1S/C7H8OS5/c1-2-8-4-3-10-5-6(11-4)13-7(9)12-5/h4H,2-3H2,1H3

InChI Key

TWHJJNTZBIVFTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1CSC2=C(S1)SC(=S)S2

Origin of Product

United States

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